![molecular formula C16H17N3O3S2 B2824300 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-2-sulfonamide CAS No. 1705061-95-5](/img/structure/B2824300.png)
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
The compound you’re asking about is a complex organic molecule that contains several interesting substructures, including a benzoxazole, a pyrrolidine ring, and a thiophene sulfonamide . These substructures are common in many biologically active compounds and are often used in drug design .
Molecular Structure Analysis
The benzoxazole and pyrrolidine rings in the compound are likely to contribute to its three-dimensional structure due to their cyclic nature . The thiophene sulfonamide could also influence the overall shape of the molecule.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzoxazole, pyrrolidine, and thiophene sulfonamide substructures. For example, the nitrogen in the pyrrolidine ring could potentially act as a nucleophile in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzoxazole and pyrrolidine rings could potentially increase its lipophilicity, which could influence its solubility and permeability .Scientific Research Applications
Insomnia Treatment: The synthesis of an active intermediate of Suvorexant, a medication used for insomnia treatment, has been achieved using this compound . Suvorexant acts as an orexin receptor antagonist, regulating sleep-wake cycles.
mPGES-1 Inhibition: Inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) is relevant in anti-inflammatory drug development. This compound displays mPGES-1 inhibitory activity .
OXR Antagonist: The compound exhibits OXR (orexin receptor) antagonist activity, which could be valuable in treating sleep disorders and other related conditions .
Advanced Materials
The compound’s unique structure and functional groups make it interesting for materials science:
Electrochemical Synthesis: Researchers have developed an electrochemical method to prepare 2-aminobenzoxazole using acetic acid as an electrolyte. This method offers cleaner reactions, high atom economy, scalability, and a broad substrate scope. It avoids the use of metal catalysts and supporting electrolytes, making it environmentally friendly .
Heterocyclic Synthesis: The compound’s benzoxazole moiety can serve as a key intermediate in the synthesis of nitrogen-containing fused heterocyclic molecules. These complex structures find applications in drug design and materials science .
Biological Activities
The compound’s diverse heteroatoms contribute to its biological relevance:
- Antibacterial Activity : Computational studies and molecular docking have revealed interactions between this compound and bacterial proteins. Its antibacterial potential warrants further investigation .
Conclusion
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound would likely involve further exploration of its biological activity. This could include testing it against various biological targets, studying its pharmacokinetics and pharmacodynamics, and potentially developing it into a drug if it shows promising activity .
properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S2/c20-24(21,15-8-4-10-23-15)17-11-12-5-3-9-19(12)16-18-13-6-1-2-7-14(13)22-16/h1-2,4,6-8,10,12,17H,3,5,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPCCCXXONYPFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNS(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-2-sulfonamide |
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